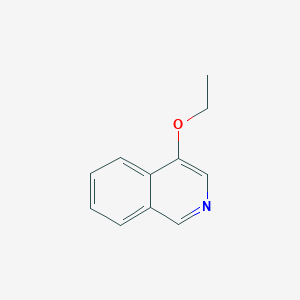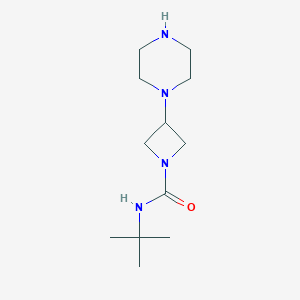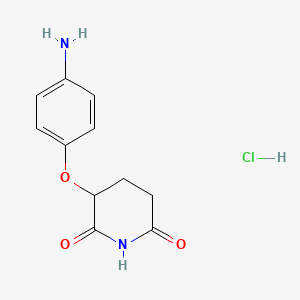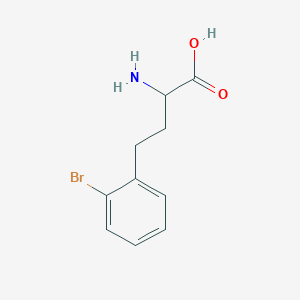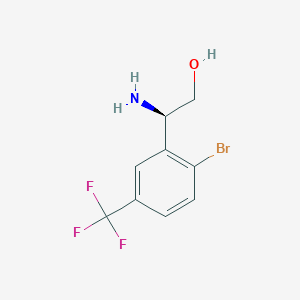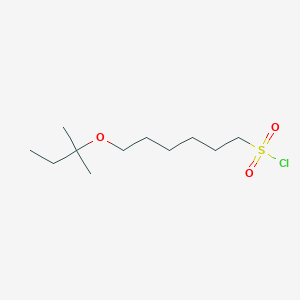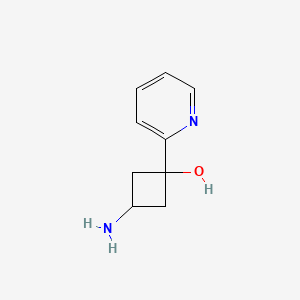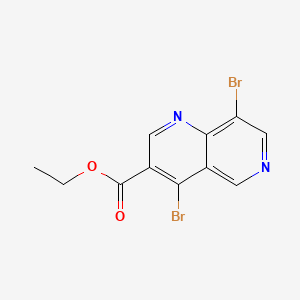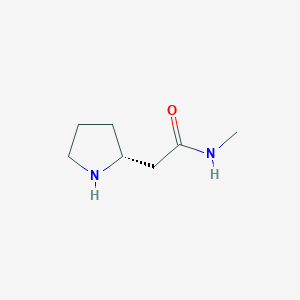
(R)-N-Methyl-2-(pyrrolidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide is an organic compound that belongs to the class of pyrrolidines. It is a colorless liquid that is miscible with water and most common organic solvents. This compound is known for its use as a solvent in various industrial applications due to its ability to dissolve diverse materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide can be synthesized through several methods. One common method involves the ester-to-amide conversion by treating gamma-butyrolactone with methylamine . Another method includes the partial hydrogenation of N-methylsuccinimide . Additionally, the reaction of acrylonitrile with methylamine followed by hydrolysis is also used .
Industrial Production Methods
Industrial production of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide typically involves large-scale ester-to-amide conversion processes. The production capacity ranges from 200,000 to 250,000 tons annually .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide.
Aplicaciones Científicas De Investigación
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a solvent in the synthesis of various chemical compounds and in the formulation of polymers.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Mecanismo De Acción
The mechanism of action of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of different compounds. In biological systems, it can enhance the permeability of drugs through biological membranes, thereby improving their bioavailability .
Comparación Con Compuestos Similares
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide can be compared with other similar compounds such as:
N-methyl-2-pyrrolidone: Both compounds are used as solvents and have similar chemical properties.
2-pyrrolidone: This compound is also used as a solvent and has similar applications in the pharmaceutical and chemical industries.
The uniqueness of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide lies in its specific molecular structure, which provides it with unique solubility and interaction properties.
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide |
InChI |
InChI=1S/C7H14N2O/c1-8-7(10)5-6-3-2-4-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1 |
Clave InChI |
WPFGFQYXHQUDCJ-ZCFIWIBFSA-N |
SMILES isomérico |
CNC(=O)C[C@H]1CCCN1 |
SMILES canónico |
CNC(=O)CC1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



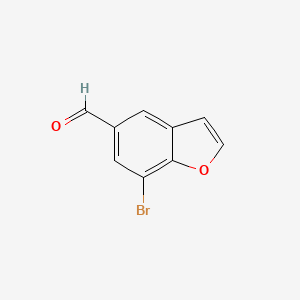
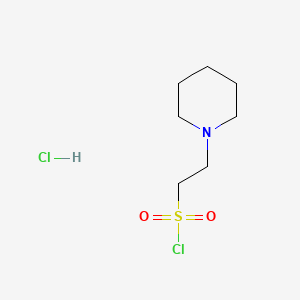
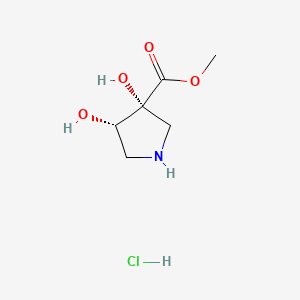
![2,2'-Difluoro-[1,1'-biphenyl]-3-ol](/img/structure/B13493203.png)

